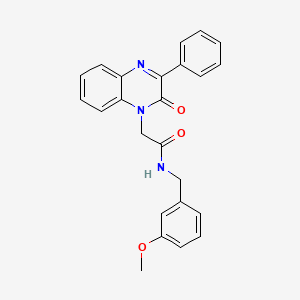

![molecular formula C23H23NO4 B2551996 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide CAS No. 941948-02-3](/img/structure/B2551996.png)

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide is a benzamide derivative with potential biological applications. It is related to various benzofuran and furan compounds that have been synthesized and characterized for their potential use in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the possible characteristics of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves the use of starting materials such as 4-aminophenazone, which is a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . Similarly, the synthesis of benzofuran compounds can be achieved through one-pot reactions involving aniline derivatives, isothiocyanates, and bromoacetylbenzofuran . These methods suggest that the synthesis of this compound could potentially involve the formation of the benzofuran moiety followed by the introduction of the furan-2-ylmethyl group.

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to predict the structure of the compound . Density functional theory (DFT) calculations are also employed to compare the theoretical molecular structures with experimental data, ensuring the accuracy of the structural determination .

Chemical Reactions Analysis

The related benzofuran and furan compounds have been used as intermediates in the synthesis of more complex molecules . The reactivity of these compounds is influenced by the presence of substituents on the benzofuran and furan rings, which can affect the outcome of chemical reactions. For instance, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the compound towards nucleophilic or electrophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, are investigated using DFT to reveal insights into the reactivity and potential biological activity of the compounds . These analyses are crucial for understanding how the compound might interact with biological targets or how it might be modified to enhance its properties.

Applications De Recherche Scientifique

Synthesis and Oxidation Studies

- Synthesis of Tetrahydrobenzofurans : A study by Levai et al. (2002) demonstrated the conversion of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides, highlighting the synthesis and transformation potential of similar benzofuran derivatives (Levai et al., 2002).

Furan Formation and Mechanism Studies

- Mechanisms of Furan Formation : The work of Meier et al. (1982) explored the thermolysis of 4-methylene-1,3-dioxolanes leading to rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran, providing insights into the mechanisms behind furan formation (Meier et al., 1982).

Syntheses of Derivatives

- Synthesis of Trypanocidal 1-Benzofuran Compounds : Research by Dann et al. (1982) focused on synthesizing 2-phenyl-1-benzofurans with various substituents, contributing to the development of compounds with potential biological applications, including trypanocidal activities (Dann et al., 1982).

- Domino Strategy for Synthesis of Benzofuran-4(5H)-ones : Ma et al. (2014) established an efficient microwave-irradiated strategy for synthesizing 6,7-dihydrobenzofuran-4(5H)-ones, demonstrating the potential for rapid and eco-friendly synthesis methods (Ma et al., 2014).

Catalysis and Polymerization

- Cyclometallation Studies : Nonoyama et al. (1994) examined the cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio amides, contributing to the understanding of how these compounds interact with various metals, which is vital for catalytic applications (Nonoyama et al., 1994).

- Conversion of Furan into Benzofuran : Hu et al. (2016) investigated the conversion of furan into benzofuran in different solvents, providing key insights into the polymerization process and potential biofuel applications (Hu et al., 2016).

Crystal Structure and Reactivity

- Crystal Structure Analysis : Choi and Lee (2014) analyzed the crystal structure of a related compound, 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, providing valuable data on molecular interactions and structural properties (Choi & Lee, 2014).

Propriétés

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-23(2)13-18-5-3-7-20(21(18)28-23)27-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-26-19/h3-12H,13-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSMFWKIHAAICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)

![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)